![molecular formula C25H36O5 B021206 methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate CAS No. 102130-27-8](/img/structure/B21206.png)
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves the activation of PPARs. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate binds to PPARs and activates them, leading to the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several biochemical and physiological effects. It has been shown to regulate lipid metabolism and glucose homeostasis, leading to improvements in insulin sensitivity and blood glucose levels. This compound has also been shown to have anti-inflammatory and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several advantages and limitations for lab experiments. One of the advantages is its ability to activate PPARs, which makes it useful in the study of lipid metabolism and glucose homeostasis. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's effects on other physiological processes, such as inflammation and cancer. Additionally, the use of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate in drug development and clinical trials is another area of future research.
Métodos De Síntesis
The synthesis of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves several steps. The first step is the protection of the hydroxyl groups in the cyclopentene ring using a silylating agent. The second step involves the addition of a Grignard reagent to the protected cyclopentene ring, which results in the formation of a tertiary alcohol. The third step is the deprotection of the silyl groups using an acid catalyst. The final step involves the esterification of the tertiary alcohol with methanol and heptenoic acid.
Aplicaciones Científicas De Investigación
Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several scientific research applications. This compound is commonly used in the study of lipid metabolism and the regulation of gene expression. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has also been used in the study of inflammation and cancer.
Propiedades
Número CAS |
102130-27-8 |
|---|---|
Nombre del producto |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
Fórmula molecular |
C25H36O5 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H36O5/c1-25(29,16-14-19-10-6-5-7-11-19)17-15-21-20(22(26)18-23(21)27)12-8-3-4-9-13-24(28)30-2/h3,5-8,10-11,15,17,20-23,26-27,29H,4,9,12-14,16,18H2,1-2H3/b8-3-,17-15+/t20-,21-,22+,23-,25?/m1/s1 |
Clave InChI |
VNLSHURFDKMJSN-GCARTQTCSA-N |
SMILES isomérico |
CC(CCC1=CC=CC=C1)(/C=C/[C@H]2[C@@H](C[C@@H]([C@@H]2C/C=C\CCCC(=O)OC)O)O)O |
SMILES |
CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O |
SMILES canónico |
CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O |
Sinónimos |
15-me-17-ph-TN-PGF2 ME 15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester 15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester, (15R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



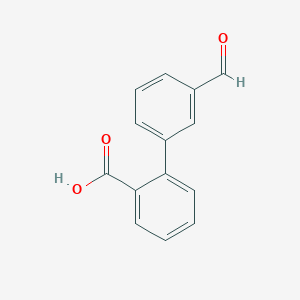
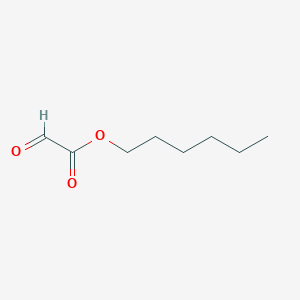
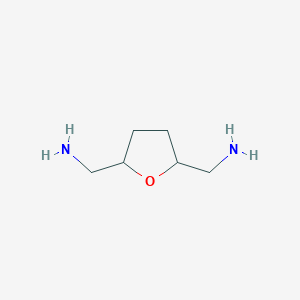
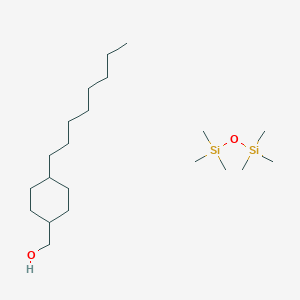
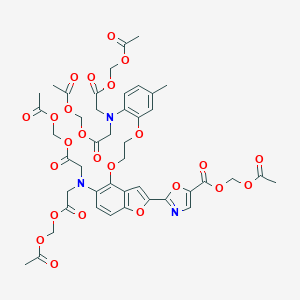
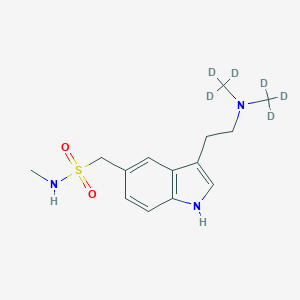
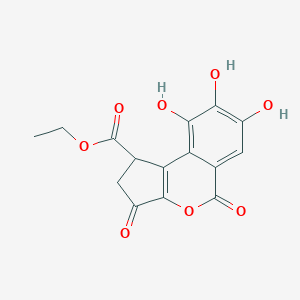
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
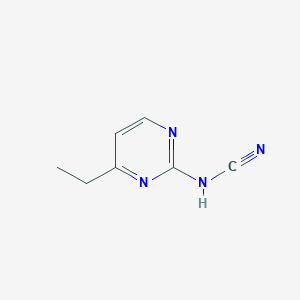
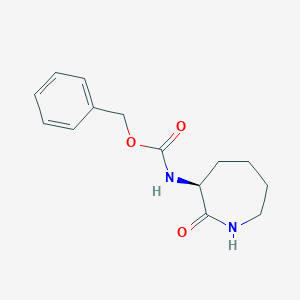
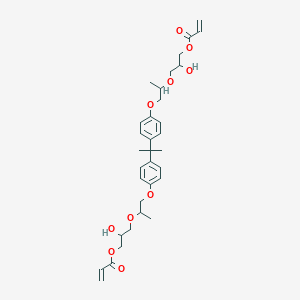


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)